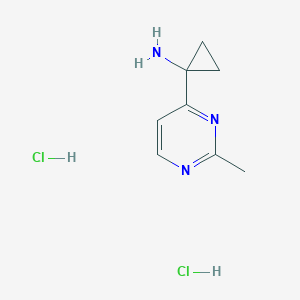
1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related molecules often involves multi-component condensation reactions, as demonstrated in the synthesis of α-aminophosphonates derived from cyclopropylpyrimidin utilizing phosphomolybdic acid for efficient one-pot reactions (P. S. Reddy et al., 2014). Additionally, TfOH-mediated cycloadditions have been employed to synthesize multi-substituted 4-aminopyrimidine, showcasing the versatility in synthesizing pyrimidine derivatives (Ping-Fan Chen et al., 2016).
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular configuration and intermolecular interactions. For instance, the structural determination of benzyl derivatives of chloro-methylpyrimidines highlighted significant hydrogen bonding and layer formations, emphasizing the importance of molecular structure in dictating compound properties (Luke R. Odell et al., 2007).
Chemical Reactions and Properties
Chemical reactivity and properties are deeply influenced by the molecular structure. Studies on related aminopyrimidine compounds have shown a variety of reactions, including cycloadditions and condensations, leading to structurally diverse derivatives with potential biological activities (S. N. Karad & Rai‐Shung Liu, 2014).
Physical Properties Analysis
Investigations into compounds like "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine" have utilized techniques like FT-IR, FT-Raman, and NMR to deduce physical properties, including vibrational modes and geometrical parameters, that align with theoretical predictions, providing a comprehensive understanding of the compound's physical characteristics (S. Aayisha et al., 2019).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives can be explored through reactions like the TfOH-mediated [2+2+2] cycloadditions, yielding insights into the chemical behavior and potential applications of these molecules (Ping-Fan Chen et al., 2016). Additionally, the synthesis and characterization of specific derivatives provide valuable information on their reactivity and interaction with various chemical groups (M. Laxmi et al., 2019).
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structures
- The crystal and molecular structures of similar compounds to "1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride" have been studied, revealing insights into their conformational differences and hydrogen-bonding interactions. This research provides a foundation for understanding the structural characteristics of related compounds (Odell et al., 2007).
Pharmacological Evaluation
- While focusing on pharmacological aspects, a study on aminopyrimidine derivatives, which are structurally related to the compound , has been conducted to evaluate their potential as agonists. This study offers a perspective on the pharmacological capabilities of such compounds (Dounay et al., 2009).
Molecular Docking and Experimental Analysis
- Research involving molecular docking and experimental techniques like FT-IR, FT-Raman, and NMR has been carried out on a related compound. This study provides insights into the molecular structure, stability, and potential biological activity of such compounds (Aayisha et al., 2019).
Synthesis Methods
- Studies have explored the synthesis of α-aminophosphonates derived from compounds structurally similar to "1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride". These synthesis methods contribute to the understanding of how such compounds can be produced efficiently (Reddy et al., 2014).
Non-Covalent Interaction Investigations
- Research on non-covalent interactions in related compounds, using techniques like X-ray diffraction and NBO analysis, sheds light on the intramolecular interactions and stability of these molecules (Zhang et al., 2018).
Fungicide Properties
- The crystal structure of cyprodinil, a compound with a similar structure, has been analyzed to understand its interactions and potential as a fungicide (Jeon et al., 2015).
Synthetic Approaches
- Synthetic approaches to create derivatives of pyrimidine, which are structurally related to the compound , have been explored. These approaches are essential in the development of new compounds with potential applications (Potapov et al., 2021).
Lewis Acid-Catalyzed Ring-Opening
- Studies have focused on the Lewis acid-catalyzed ring-opening of activated cyclopropanes, which is relevant to the synthesis and reaction mechanisms of compounds like "1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride" (Lifchits & Charette, 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The associated precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
Eigenschaften
IUPAC Name |
1-(2-methylpyrimidin-4-yl)cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-6-10-5-2-7(11-6)8(9)3-4-8;;/h2,5H,3-4,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZMKLVCTBCQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


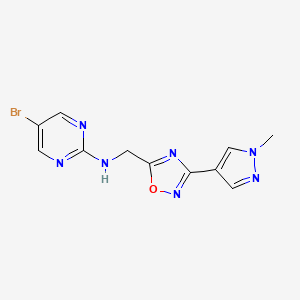
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2481632.png)
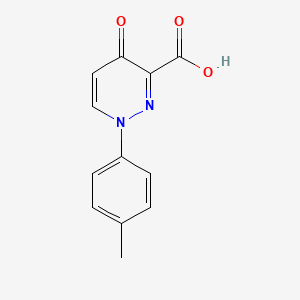

![(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2481639.png)


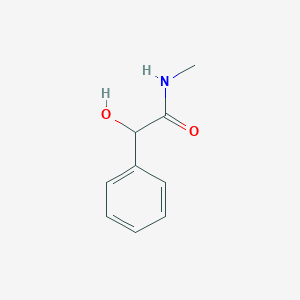
![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2481644.png)
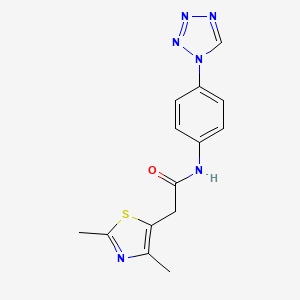
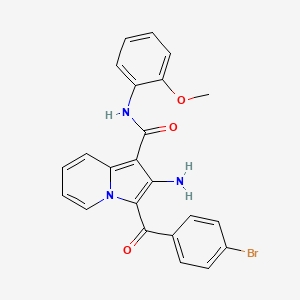
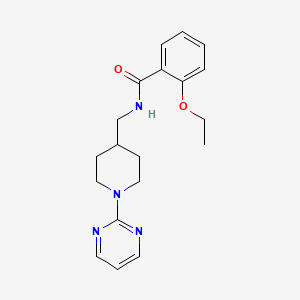
![N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B2481648.png)